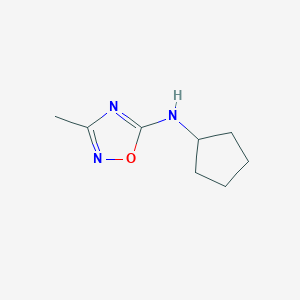

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C8H13N3O/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11) |

InChI Key |

PPBWPBUNAKCZTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,2,4-Oxadiazole Precursors

The most direct approach involves cyclization of suitable amidoxime derivatives with appropriate acylating agents. This method typically proceeds via the formation of amidoxime intermediates, followed by intramolecular cyclization to yield the 1,2,4-oxadiazole core.

Amidoxime derivative + Acylating agent → Cyclization → N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine

- Cyclopentyl hydrazine derivatives

- Methyl chloroformate or methyl acyl chlorides

- Coupling agents such as EDC or DCC for activation

- Solvent: Dichloromethane or ethanol

- Temperature: 0°C to room temperature

- Catalysts: Pyridine or triethylamine

Research Findings:

Patents such as US3574222A describe the synthesis of 1,2,4-oxadiazoles via amidoxime and acyl chloride reactions, emphasizing the importance of inert atmospheres and controlled temperatures to optimize yields (see).

Cyclization via Hydrazine Derivatives

Another route involves the condensation of cyclopentyl hydrazine with methyl isocyanates or related derivatives, followed by oxidative cyclization.

Cyclopentyl hydrazine + Methyl isocyanate → Hydrazide intermediate → Cyclization → this compound

- Solvent: Ethanol or acetonitrile

- Temperature: 80–120°C

- Oxidants: Hydrogen peroxide or tert-butyl hydroperoxide

Research Insights:

Literature indicates that oxidative cyclization enhances yield and purity, with reaction times typically ranging from 4–8 hours.

Modern Synthetic Approaches

One-Pot Synthesis from Amidoximes and Carboxylic Acids

Recent advances favor one-pot methodologies that improve efficiency and reduce waste.

Research Findings:

Baykov et al. (2017) demonstrated a room-temperature one-pot synthesis employing NaOH/DMSO, achieving yields up to 90%, though reaction times varied from 4 to 24 hours.

Tandem Reactions with Nitroalkenes and Nitriles

Golushko et al. (2020) introduced a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of trifluoromethanesulfonic acid (TfOH), producing oxadiazoles with yields exceeding 90% in as little as 10 minutes. However, the requirement for superacids limits substrate scope.

Specific Synthesis of this compound

Synthesis via Cyclization of N-Cyclopentyl-3-methylamidoxime

Based on the general methods, a tailored route for this compound involves:

- Step 1: Preparation of N-cyclopentyl-3-methylamidoxime from cyclopentylamine derivatives and hydroxylamine hydrochloride.

- Step 2: Cyclization of the amidoxime with acyl chlorides or methyl chloroformate under inert conditions.

- Purification via recrystallization from ethanol or ethyl acetate.

- Confirmation through NMR, IR, and mass spectrometry.

Alternative Pathway: Direct Cyclization from Precursors

An alternative involves direct cyclization of N-cyclopentyl-3-methylhydrazides with dehydrating agents like phosphoryl chloride (POCl₃), which facilitates ring closure under reflux conditions.

Summary of Key Parameters

Chemical Reactions Analysis

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine with key analogues from the evidence:

Key Observations:

- Substituent Effects on Melting Points: Bulky or aromatic substituents increase melting points. For example, Ox4 (144–146°C) with a 4-methylphenyl group has a higher melting point than Ox (125–127°C) with a phenyl group. The cyclopentyl group in the target compound may reduce crystallinity compared to cyclohexyl analogues due to smaller ring size .

- Synthetic Yields: Propargyl-substituted derivatives (e.g., Ox5–Ox7) achieve higher yields (90–93%) compared to cyclohexyl/phenyl analogues (79–85%), suggesting that alkyne groups facilitate reactivity .

Biological Activity

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its unique structure, featuring a cyclopentyl group and a methyl group, contributes to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 167.21 g/mol

The compound's structure allows for interactions with various biological targets, potentially modulating critical pathways involved in inflammation and cancer cell proliferation.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit fatty acid synthase, an enzyme crucial for lipid metabolism and cancer cell growth.

- Receptor Interaction : The compound may interact with specific receptors or proteins involved in inflammatory responses and cancer progression .

- Induction of Apoptosis : Studies indicate that oxadiazole derivatives can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Anticancer Activity

Research has demonstrated that this compound has significant anticancer properties. It has been tested against multiple cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | Not specified | Disruption of DNA duplication machinery |

These findings suggest that the compound may serve as a lead in developing new anticancer therapies .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory processes has been observed in vitro. Its structural features allow it to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes:

- Preparation of Precursors : Synthesize the necessary starting materials.

- Cyclization Reaction : Combine the precursors under controlled conditions to form the oxadiazole ring.

- Purification : Isolate the desired product through recrystallization or chromatography.

This method ensures high yields and purity of the final compound.

Case Studies

Recent studies have focused on the biological activity of various oxadiazole derivatives, including this compound:

- Study on Anticancer Activity : A study reported that N-cyclopentyl derivatives showed higher cytotoxicity against leukemia cell lines compared to conventional drugs like doxorubicin .

- Evaluation of Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar structures reduced pro-inflammatory cytokine production in macrophages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine?

- Methodological Answer : The compound is synthesized via cyclization of amidoximes with carboxylic acid derivatives. Key steps include:

- Reacting cyclopentylamine with methyl-substituted amidoxime precursors.

- Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .

- Optimizing temperature (80–100°C) and reaction time (6–12 hours) to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹³C NMR shifts at ~165–170 ppm for C-5) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.12 for C₉H₁₅N₃O) .

- Elemental analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (DMSO, DMF) but insoluble in water or hexane. Pre-solubilize in DMSO for biological assays .

- Stability : Stable at 4°C (powder form) for >6 months. Avoid strong acids/bases (pH <2 or >10 causes hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity in cancer cell lines?

- Methodological Answer :

- In vitro assays : Test against panels like NCI-60 cancer cell lines. For example, oxadiazoles inhibit tubulin polymerization (IC₅₀ ~0.1–1 µM) or disrupt kinase signaling (e.g., EGFR inhibition) .

- Molecular docking : Use software (AutoDock Vina) to model interactions with ATP-binding pockets or DNA minor grooves. Validate via mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Control variables : Standardize assay conditions (cell passage number, serum concentration, incubation time).

- Metabolic stability : Test compound stability in cell media (LC-MS monitoring) to rule out false negatives from degradation .

- Synergistic studies : Combine with known inhibitors (e.g., 5-fluorouracil) to assess additive vs. antagonistic effects .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with datasets from PubChem BioAssay .

- Pharmacophore mapping : Identify critical functional groups (e.g., cyclopentyl for lipophilicity, oxadiazole for π-π stacking) .

Q. What challenges arise in quantifying the compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS optimization : Use reverse-phase C18 columns and MRM transitions (e.g., 194→138 m/z). Address matrix effects via stable isotope-labeled internal standards .

- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to reduce interference from plasma proteins .

Q. How can structural modifications enhance its pharmacological profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.